2,4-Dibromo-6-fluorobenzonitrile

Vue d'ensemble

Description

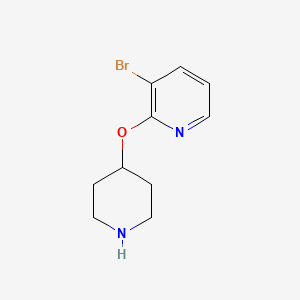

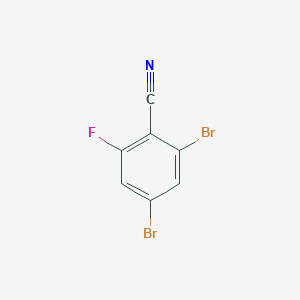

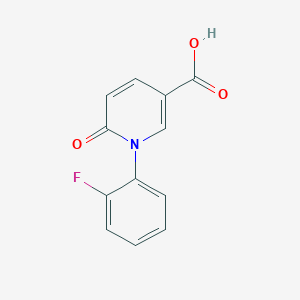

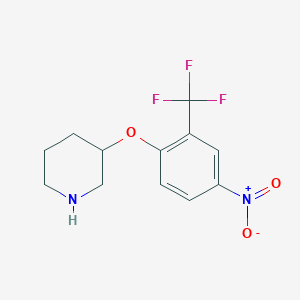

2,4-Dibromo-6-fluorobenzonitrile is a chemical compound with the CAS Number: 1393585-66-4 . It has a molecular weight of 278.91 and its molecular formula is C7H2Br2FN . It is a solid substance .

Synthesis Analysis

The synthesis of 2,4-Dibromo-6-fluorobenzonitrile involves several steps. The raw materials used include tetrahydrofuran, potassium tert butoxide, petroleum ether, 3,5-difluorobromobenzene, DMF, and n-butyllithium . The preparation steps include heating and refluxing the raw materials for 10 hours at normal pressure, distilling the solvent at normal pressure, and then adding a corresponding volume of water to the system to continuously distill .Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-6-fluorobenzonitrile can be represented by the SMILES notation: c1c(cc(c(c1F)C#N)Br)Br . The InChI representation is InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H .Physical And Chemical Properties Analysis

2,4-Dibromo-6-fluorobenzonitrile has a density of 2.1±0.1 g/cm3 . It has a boiling point of 293.4±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.3±3.0 kJ/mol . The flash point is 131.3±27.3 °C . The index of refraction is 1.634 .Applications De Recherche Scientifique

Organic Synthesis

2,4-Dibromo-6-fluorobenzonitrile: is a valuable intermediate in organic synthesis. It can be used to construct various heterocyclic compounds due to the reactive bromo and nitrile groups which can undergo further functionalization. Its application in synthesizing liquid crystals and other complex organic molecules is notable .

Pharmaceutical Research

In pharmaceutical research, 2,4-Dibromo-6-fluorobenzonitrile serves as a precursor for the synthesis of fluoroquinolones, a class of broad-spectrum antibiotics. The compound’s ability to introduce fluorine atoms into molecules is crucial since fluorine can significantly alter the biological activity of pharmaceuticals .

Material Science

This compound finds applications in material science, particularly in the development of new materials with specific optical or electronic properties. The bromo and fluoro substituents on the benzene ring can influence the material’s characteristics, making it useful for creating advanced polymers and coatings .

Analytical Chemistry

2,4-Dibromo-6-fluorobenzonitrile: can be used as a standard or reference compound in analytical chemistry, especially in chromatography and mass spectrometry, to identify and quantify similar structures in complex mixtures .

Agricultural Research

While direct applications in agriculture are not widely reported, the compound’s role in synthesizing other chemicals may contribute to the development of new pesticides or herbicides, given the importance of halogenated compounds in this field .

Environmental Studies

In environmental studies, halogenated nitriles like 2,4-Dibromo-6-fluorobenzonitrile can be studied for their environmental fate, transport, and persistence. Understanding their behavior helps in assessing potential environmental risks and in the development of remediation strategies .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that this compound belongs to the nitrile functional group, which often interacts with various enzymes and receptors in the body.

Biochemical Pathways

It is known that this compound can be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, which is an intermediate of fluoroquinolones . Fluoroquinolones are a type of antibiotics that interfere with bacterial DNA replication, thus affecting the bacterial growth pathway.

Result of Action

Given its potential use in the synthesis of fluoroquinolones , it can be inferred that its action might lead to antibacterial effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

2,4-dibromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJXWWDHQYGSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-6-fluorobenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

![2-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B1445043.png)

![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)